molecular formula C8H9BrO B173752 (4-Bromo-2-methylphenyl)methanol CAS No. 17100-58-2

(4-Bromo-2-methylphenyl)methanol

Cat. No. B173752
CAS RN: 17100-58-2
M. Wt: 201.06 g/mol
InChI Key: IFKWLKCPUIQXPU-UHFFFAOYSA-N
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Description

“(4-Bromo-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9BrO . It’s also known by other names such as “o-Cresol, 4-bromo-” and "4-Bromo-o-cresol" .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-methylphenyl)methanol” consists of a phenyl ring with a bromine atom and a methyl group attached to it . The exact positioning of these groups on the phenyl ring can vary, which would result in different isomers of the compound.

Scientific Research Applications

Specific Scientific Field

The research was conducted in the field of Chemistry and Life Science , specifically focusing on the synthesis and characterization of Praseodymium (III) metal complex derived from 5-Bromo-2-hydroxybenzyl-2-furyl methyl .

Summary of the Application

The synthesized imine and complex were tested for their anti-microbial tendency to control disease-causing pathogens .

Methods of Application or Experimental Procedures

The structure of the synthesized imine and complex was characterized by UV, IR, Mass, 1H and 13C NMR . Biological studies such as antimicrobial activity by broth dilution method, biofilm analysis, DNA cleavage, were tested for the ligand and complex .

Results or Outcomes

The derived metal complex exhibited better results and is more effective bactericides than the ligand . It was tested against pathogens such as Escherichia coli, Klebsiella pneumonia, Salmonella typhimurium, Acinetobacter baumannii, Pseudomonas aeruginosa and Staphylococcus aureus .

properties

IUPAC Name

(4-bromo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWLKCPUIQXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624264
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methylphenyl)methanol

CAS RN

17100-58-2
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromo-2-methylbenzoic acid (5 g, 22.8 mmol) is dissolved in dry THF (100 ml) and cooled to 0° C. A 1M solution of BH3.THF in THF (34 mL, 34 mmol) is slowly added. The resulting colorless suspension is then stirred overnight, allowing it to gradually reach room temperature. K2CO3 solid (1.1 g) and H2O (100 ml) are added to the colorless solution and the mixture is stirred for an additional 30 minutes. THF is then evaporated and the residue extracted with EtOAc (30 ml). The organic phase is washed with 1N HCl (3×50 ml), dried over Na2SO4 and evaporated. The residue gives the title compound which is used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of methyl4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Bromo-2-methylbenzoic acid (11.1 g, 51.6 mmol) is dissolved in anhydrous THF (11.2 mL). The solution is cooled to 0-5° C. and a 1 M solution of BH3. THF (103 mL) is added to the mixture. The solution is left stirring 3 h at room temperature. Cold water is then added (20 mL) and the reaction mixture is washed with a saturated solution of NaHCO3 (120 mL). The aqueous phase is extracted with diethyl ether (3×300 mL) and the combined organic phases washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. The resulting oil is purified by flash-chromatography, eluting with hexane/EtOAc from 95:5 to 70:30, to provide the expected product (4-Bromo-2-methylphenyl)methanol (10.4 g, 100%) as a clear oil.
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
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103 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-methylphenyl)methanol
Reactant of Route 2
(4-Bromo-2-methylphenyl)methanol
Reactant of Route 3
(4-Bromo-2-methylphenyl)methanol
Reactant of Route 4
(4-Bromo-2-methylphenyl)methanol
Reactant of Route 5
(4-Bromo-2-methylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-methylphenyl)methanol

Citations

For This Compound
3
Citations
A Naganawa, T Matsui, M Ima, K Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and 4-({2-[isobutyl(1,3-thiazol-2-ylsulfonyl)amino]phenoxy}methyl)benzoic acids were …
Number of citations: 20 www.sciencedirect.com
K Cushman - 2023 - search.proquest.com
Polymer semiconductors have been widely investigated for their use in stretchable electronics due to their favorable mechanical properties relative to classical semiconductors. …
Number of citations: 2 search.proquest.com
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The present invention relates to polysubstituted imidazolone derivatives, to the pharmaceutical compositions comprising them and to the therapeutic uses thereof in the human and …
Number of citations: 0 www.patentsencyclopedia.com

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